molecular formula C12H16BF2NO4S B1458613 (4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704067-52-6

(4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No.: B1458613
CAS No.: 1704067-52-6
M. Wt: 319.14 g/mol
InChI Key: XPOZIABCFCNJJV-UHFFFAOYSA-N
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Description

(4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C12H16BF2NO4S and its molecular weight is 319.14 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound (4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound participates in the Suzuki–Miyaura coupling reaction by acting as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the organoboron group, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The this compound is involved in the biochemical pathway of the Suzuki–Miyaura coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the formation of complex organic compounds from simpler ones .

Pharmacokinetics

It is known that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds from simpler ones .

Action Environment

The action of this compound in the Suzuki–Miyaura coupling reaction is influenced by several environmental factors. The reaction conditions are exceptionally mild and tolerant of various functional groups . Furthermore, the organoboron reagents used in the reaction, including this compound, are relatively stable and environmentally benign . These properties suggest that the compound’s action, efficacy, and stability are likely to be robust across a range of environmental conditions.

Properties

IUPAC Name

[4,5-difluoro-2-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF2NO4S/c1-8-2-4-16(5-3-8)21(19,20)12-7-11(15)10(14)6-9(12)13(17)18/h6-8,17-18H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOZIABCFCNJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)C)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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